Dichloromethanedisulfenyl chloride
Description
Dichloromethanedisulfenyl chloride (Cl₂C(SSCl)₂, CAS 17494-65-4) is a halogenated organosulfur compound characterized by a central dichloromethane core bonded to two sulfenyl chloride (–SCl) groups. Its molecular structure (Fig. 1) enables high reactivity, particularly in sulfur-based organic syntheses. The compound is primarily utilized as a precursor for synthesizing heterocyclic sulfur-containing compounds, such as halogenated 1,3-dithioles and 1,3-dithiole-1,1-dioxides . Its synthesis involves controlled halogenation and sulfenylation reactions, often under anhydrous conditions to avoid hydrolysis .
Properties
CAS No. |
17494-65-4 |
|---|---|
Molecular Formula |
CCl4S2 |
Molecular Weight |
218 g/mol |
IUPAC Name |
[dichloro(chlorosulfanyl)methyl] thiohypochlorite |
InChI |
InChI=1S/CCl4S2/c2-1(3,6-4)7-5 |
InChI Key |
MFYSEWZWUCCVGO-UHFFFAOYSA-N |
SMILES |
C(SCl)(SCl)(Cl)Cl |
Canonical SMILES |
C(SCl)(SCl)(Cl)Cl |
Synonyms |
Dichloromethanedisulfenyl chloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Trichloromethanesulfenyl Chloride (CAS 594-42-3)
Chemical Structure : CCl₃SCl.
Properties :
- Reactivity : Acts as a sulfenylating agent in organic synthesis, particularly in pesticide production (e.g., dichlofluanid) .
- Safety : Highly corrosive; releases toxic fumes (HCl, SO₂) upon decomposition. Requires stringent handling protocols .
- Applications : Intermediate in agrochemicals and rubber vulcanization accelerators .
Key Differences :
- Dichloromethanedisulfenyl chloride has two sulfenyl chloride groups, enabling dual-site reactivity, whereas trichloromethanesulfenyl chloride has a single sulfenyl group, limiting its application to single-step sulfenylation .
- The trichloro variant exhibits higher thermal stability due to its fully halogenated methane core, whereas the dichloro analog is more reactive in cross-coupling reactions .
Dichlorofluoromethanesulfenyl Chloride (CAS 2712-93-8)
Chemical Structure : CFCl₂SCl.
Properties :
Key Differences :
Bis(alkylsulfonyl)dihalogenomethanes
Chemical Structure : X₂C(SO₂R)₂ (X = Cl, Br; R = alkyl/aryl).
Properties :
Key Differences :
- Bis(alkylsulfonyl) derivatives exhibit lower electrophilicity but higher thermal stability, contrasting with the high electrophilic character of this compound .
Data Table: Comparative Properties
| Property | This compound | Trichloromethanesulfenyl Chloride | Dichlorofluoromethanesulfenyl Chloride |
|---|---|---|---|
| Molecular Formula | CCl₂S₂Cl₂ | CCl₃SCl | CFCl₂SCl |
| Molecular Weight (g/mol) | 236.92 | 185.88 | 169.43 |
| Boiling Point | ~120°C (decomposes) | 147–149°C | 95–97°C |
| Key Applications | Heterocyclic sulfur synthesis | Pesticides, rubber accelerators | Fluorinated agrochemicals |
| Reactivity | High (dual –SCl sites) | Moderate (single –SCl) | Moderate (fluorine stabilizes) |
| Safety Hazards | Corrosive, toxic fumes | Corrosive, toxic fumes | Corrosive, HF release risk |
Research Findings and Industrial Relevance
- This compound : Demonstrated efficacy in synthesizing [1,3]dithiole derivatives, critical in materials science for conductive polymers .
- Trichloromethanesulfenyl Chloride : Central to dichlofluanid production, a fungicide with 85% market penetration in European vineyards .
- Dichlorofluoromethanesulfenyl Chloride : Patent filings highlight its use in UV-stable pesticides, leveraging fluorine’s resistance to photodegradation .
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